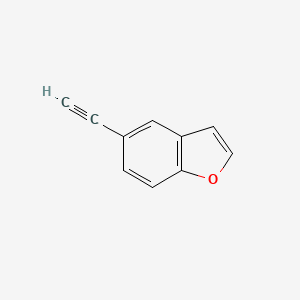

5-Ethynylbenzofuran

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H6O |

|---|---|

Molecular Weight |

142.15 g/mol |

IUPAC Name |

5-ethynyl-1-benzofuran |

InChI |

InChI=1S/C10H6O/c1-2-8-3-4-10-9(7-8)5-6-11-10/h1,3-7H |

InChI Key |

NFOIHYYIUMHKKC-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC2=C(C=C1)OC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

synthesis of 5-Ethynylbenzofuran from o-iodophenol

Title: Synthesis of 5-Ethynylbenzofuran from o-Iodophenol: A Comprehensive Guide to Regioselective Halogenation and Tandem Annulation

Strategic Retrosynthetic Analysis & Workflow

The synthesis of 5-ethynylbenzofuran from unsubstituted o-iodophenol (2-iodophenol) presents a unique regiochemical challenge. Because the target benzofuran core must be functionalized at the C5 position, a bio-orthogonal handle (bromine) must be installed prior to the heteroannulation of the furan ring.

Our synthetic strategy relies on the intrinsic kinetic differentiation between carbon-iodine (C–I) and carbon-bromine (C–Br) bonds during palladium-catalyzed cross-couplings. By sequentially exploiting these bond dissociation energy differences, we can achieve chemoselective functionalization without the need for complex protecting group strategies[1][2].

Fig 1. Retrosynthetic and forward pathway for 5-ethynylbenzofuran synthesis.

Stage 1: Regioselective Electrophilic Aromatic Bromination

Causality & Mechanism: To install the necessary handle for the C5 ethynyl group, we must brominate o-iodophenol. The hydroxyl (–OH) group is a strongly activating, ortho/para-directing substituent. Because one ortho position (C2) is sterically and electronically blocked by the iodine atom, electrophilic aromatic substitution is heavily biased toward the para position (C4)[3]. Utilizing molecular bromine in glacial acetic acid polarizes the Br–Br bond, eliminating the need for a Lewis acid catalyst while ensuring near-quantitative conversion to 4-bromo-2-iodophenol[4].

Self-Validating Protocol: Synthesis of 4-Bromo-2-iodophenol

-

Reaction Setup: Dissolve o-iodophenol (1.0 equiv) in glacial acetic acid (0.5 M) under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath.

-

Reagent Addition: Add a solution of Br₂ (1.05 equiv) in acetic acid dropwise over 30 minutes to prevent over-bromination.

-

Propagation: Remove the ice bath and stir at 25 °C for 2 hours.

-

Validation (TLC): Monitor via TLC (Hexanes:EtOAc 9:1). The starting material (

) should disappear, replaced by a single UV-active product spot ( -

Workup & Quench: Pour the mixture into ice water. Add saturated aqueous sodium thiosulfate (

) dropwise. Self-Validation: The deep red color of unreacted bromine will immediately dissipate to a pale yellow/white suspension, confirming a successful quench. Filter the precipitate and dry under vacuum.

Stage 2: Chemoselective Sonogashira Annulation

Causality & Mechanism: The intermediate 4-bromo-2-iodophenol contains two distinct halogen handles. Palladium(0) undergoes oxidative addition into the C–I bond (Bond Dissociation Energy ~65 kcal/mol) significantly faster than the C–Br bond (BDE ~81 kcal/mol)[1][2]. This allows for a chemoselective Sonogashira coupling with ethynyltrimethylsilane (TMS-acetylene) exclusively at the C2 position.

Following the coupling, the addition of potassium carbonate (

Fig 2. Catalytic cycle and annulation mechanism for benzofuran core formation.

Self-Validating Protocol: Synthesis of 5-Bromobenzofuran

-

Reaction Setup: In a flame-dried Schlenk flask, dissolve 4-bromo-2-iodophenol (1.0 equiv) in anhydrous, degassed THF (0.2 M).

-

Catalyst Loading: Add

(0.03 equiv) and CuI (0.05 equiv). Stir for 5 minutes. -

Coupling: Add anhydrous Triethylamine (3.0 equiv) and TMS-acetylene (1.2 equiv). Stir at 25 °C for 4 hours. Self-Validation: The solution will turn from yellow to a dark brown/black, indicating the formation of the active Pd(0) species and copper acetylide[1].

-

Tandem Annulation: Once TLC confirms the consumption of the starting material, add

(2.0 equiv) and Methanol (equal volume to THF). Heat the mixture to 65 °C for 6 hours. -

Workup: Cool to room temperature, filter through a pad of Celite to remove metal particulates, and concentrate. Purify via silica gel chromatography to isolate 5-bromobenzofuran.

Stage 3: Terminal Alkyne Installation and Deprotection

Causality & Mechanism:

With the benzofuran core established, the remaining C–Br bond at the C5 position must be activated. Because C–Br oxidative addition is kinetically slower, a more electron-rich catalyst system (

Self-Validating Protocol: Synthesis of 5-Ethynylbenzofuran

-

Second Sonogashira: Dissolve 5-bromobenzofuran (1.0 equiv) in degassed DMF. Add

(0.05 equiv), CuI (0.10 equiv), Diisopropylamine (3.0 equiv), and TMS-acetylene (1.5 equiv). -

Thermal Activation: Heat the sealed system to 80 °C for 12 hours.

-

Deprotection: After aqueous workup and extraction of the intermediate 5-(TMS-ethynyl)benzofuran, dissolve the crude oil in THF. Add TBAF (1.0 M in THF, 1.2 equiv) dropwise at 25 °C.

-

Validation (NMR): Stir for 1 hour. Self-Validation: Perform a rapid

NMR on a crude aliquot. The disappearance of the intense TMS singlet (~0.2 ppm) and the emergence of a sharp terminal alkyne proton singlet (~3.1 ppm) confirms successful deprotection. -

Final Purification: Quench with saturated

, extract with EtOAc, and purify via flash chromatography to yield pure 5-ethynylbenzofuran.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative parameters for this synthetic route based on optimized literature conditions for analogous scaffolds.

| Stage | Transformation | Reagents/Catalysts | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | Regioselective Bromination | Br₂, AcOH | 0 → 25 | 2 | 85–92 |

| 2 | Chemoselective Sonogashira | PdCl₂(PPh₃)₂, CuI, TMS-Acetylene | 25 | 4 | 80–85 |

| 2 | Tandem Annulation & Desilylation | K₂CO₃, MeOH | 65 | 6 | 65–75 |

| 3 | 2nd Sonogashira Coupling | Pd(PPh₃)₄, CuI, TMS-Acetylene | 80 | 12 | 70–80 |

| 3 | Terminal Alkyne Deprotection | TBAF, THF | 25 | 1 | 90–95 |

References

-

[1] Application Notes and Protocols for the Synthesis of Benzofurans from 2-Ethyl-4-iodophenol - Benchchem. URL:

-

[5] Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - NIH. URL:

-

[2] One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway | Organic Letters - ACS Publications. URL:

-

[4] Synthesis and antimicrobial activity of δ-viniferin analogues and isosteres - Molecules. URL:

-

[3] Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PDF Free Download. URL:

Sources

Precision Synthesis of 5-Ethynylbenzofuran: A Palladium-Catalyzed Protocol

Executive Summary

5-Ethynylbenzofuran (CAS: 1158745-04-0) represents a critical pharmacophore and intermediate in modern drug discovery.[1] Its terminal alkyne moiety serves as a versatile "handle" for late-stage functionalization via "Click" chemistry (CuAAC), Sonogashira cross-coupling, or heterocycle formation. This guide details a high-fidelity synthetic route based on the Sonogashira cross-coupling of 5-bromobenzofuran with trimethylsilylacetylene (TMSA), followed by desilylation.[1]

Unlike the 2-position of benzofuran, which is susceptible to direct C-H activation due to heteroatom acidity, the 5-position (benzenoid ring) requires pre-functionalization with a halogen. This protocol prioritizes the 5-bromo precursor due to its optimal balance of stability, cost, and reactivity compared to the iodo- or triflate- analogs.[1]

Retrosynthetic Analysis & Strategy

The most robust disconnection for 5-ethynylbenzofuran relies on constructing the C(sp2)-C(sp) bond via palladium catalysis.[1] Direct ethynylation is avoided to prevent oligomerization; instead, a silyl-protected alkyne is employed.[1]

Logical Pathway

-

Target: 5-Ethynylbenzofuran.[1]

-

Precursor: 5-((Trimethylsilyl)ethynyl)benzofuran.[1]

-

Starting Materials: 5-Bromobenzofuran + Trimethylsilylacetylene (TMSA).[1]

Figure 1: Retrosynthetic logic prioritizing the stable TMS-intermediate to minimize side reactions.

Core Methodology: The Sonogashira Protocol[2][3][4]

Mechanistic Foundation

The reaction proceeds via a dual catalytic cycle involving Palladium(0) and Copper(I).[2]

-

Oxidative Addition: Pd(0) inserts into the C-Br bond of 5-bromobenzofuran.[1]

-

Transmetallation: The copper acetylide (formed in situ from TMSA and CuI) transfers the alkyne to the palladium center.[1]

-

Reductive Elimination: The C-C bond is formed, regenerating Pd(0).

Critical Control Point: The "Copper Effect."[1] While CuI accelerates the reaction by forming the active acetylide, it also promotes the Glaser homocoupling (alkyne dimerization) if oxygen is present. Strict deoxygenation is non-negotiable.[1]

Figure 2: The synergistic Pd/Cu catalytic cycle. Note the transmetallation step as the bridge between cycles.

Experimental Protocols

Step 1: Sonogashira Coupling

Objective: Synthesis of 5-((trimethylsilyl)ethynyl)benzofuran.

Reagents:

-

5-Bromobenzofuran (1.0 equiv)[1]

-

Trimethylsilylacetylene (TMSA) (1.2 equiv)[2]

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (3-5 mol%)

-

Copper(I) Iodide [CuI] (2 mol%)

-

Triethylamine (TEA) (Solvent/Base)

Procedure:

-

Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes.

-

Charging: Add 5-bromobenzofuran (e.g., 5.0 mmol, 985 mg), Pd(PPh3)2Cl2 (0.15 mmol, 105 mg), and CuI (0.1 mmol, 19 mg) to the flask.

-

Solvent Addition: Add anhydrous, degassed Triethylamine (20 mL) via syringe. Note: TEA acts as both solvent and base to neutralize HBr.

-

Alkyne Addition: Add TMSA (6.0 mmol, 0.85 mL) dropwise at room temperature.

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 95:5).[1] The starting bromide (Rf ~0.[1]6) should disappear, replaced by a highly fluorescent spot (Rf ~0.7).

-

Workup: Cool to RT. Filter the dark suspension through a pad of Celite to remove precipitated ammonium salts and catalyst residues.[1] Wash the pad with Et2O.[1]

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via Flash Column Chromatography (SiO2, 100% Hexanes) to yield the TMS-protected intermediate as a pale yellow oil.

Step 2: Desilylation (Deprotection)

Objective: Isolation of 5-Ethynylbenzofuran.[1]

Reagents:

-

TMS-Intermediate from Step 1[1]

-

Potassium Carbonate (K2CO3) (2.0 equiv)

-

Methanol (MeOH)

Procedure:

-

Dissolve the TMS-intermediate in MeOH (10 mL per gram).

-

Add solid K2CO3.[1] Stir vigorously at room temperature for 30–60 minutes.

-

Monitoring: TLC will show a slight drop in Rf and a change in fluorescence intensity.

-

Workup: Dilute with water and extract with Et2O (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Final Purification: Short silica plug filtration (Hexane/EtOAc 98:2) yields pure 5-ethynylbenzofuran.[1]

Troubleshooting & Optimization (Expertise)

| Issue | Cause | Solution |

| Glaser Homocoupling | Presence of O2 | Freeze-pump-thaw degas solvents.[1] Increase TMSA equivalents to 1.5x. |

| Stalled Reaction | Catalyst Poisoning | Ensure 5-bromobenzofuran is free of sulfur contaminants. Switch to Pd(dppf)Cl2 for higher turnover. |

| Low Yield (Step 1) | Incomplete Transmetallation | Increase reaction temp to 80°C or switch solvent to DMF/TEA (1:1) mixture. |

| Product Polymerization | Unstable Terminal Alkyne | Store 5-ethynylbenzofuran at -20°C in the dark, ideally as a dilute solution if not used immediately.[1] |

Applications & Significance

5-Ethynylbenzofuran is not merely a final product but a "gateway" molecule.[1]

-

Click Chemistry: Reaction with azides yields 1,2,3-triazoles, a scaffold found in anti-tubercular and anti-cancer agents.

-

Kinase Inhibition: The benzofuran core mimics the adenosine triphosphate (ATP) purine ring, making it a privileged scaffold for kinase inhibitors (e.g., VEGFR, EGFR).

Figure 3: Operational workflow from starting material to isolated product.

References

-

Sonogashira Coupling Protocol : BenchChem. Sonogashira Coupling: A Detailed Protocol for the Synthesis of 2-Ethynylfuran. (Adapted for 5-isomer).[1][3][4] Link[2]

-

Mechanistic Insights : Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews. Link

-

Benzofuran Synthesis : Organic Chemistry Portal. Synthesis of Benzofurans. Link

-

Palladium Catalysis Standards : Sigma-Aldrich. 5-Ethynylbenzofuran Product Page & Safety Data.[1] Link

Sources

Comprehensive Spectroscopic Profiling and Characterization of 5-Ethynylbenzofuran

Executive Summary

5-Ethynylbenzofuran (CAS: 1158745-04-0) is a highly versatile, bifunctional heterocyclic building block extensively utilized in modern medicinal chemistry. Its rigid benzofuran core coupled with a reactive terminal alkyne makes it a privileged intermediate, particularly in the synthesis of Factor Xa inhibitors and other antithrombotic agents[1][2]. For drug development professionals and synthetic chemists, the rigorous analytical characterization of this intermediate is critical to ensuring downstream coupling efficiencies (e.g., via click chemistry or Sonogashira cross-coupling).

This whitepaper provides an authoritative, in-depth guide to the synthesis, spectroscopic characterization (NMR, IR, MS), and experimental validation of 5-ethynylbenzofuran, grounded in field-proven methodologies.

Chemical Context and Synthetic Causality

In the context of drug discovery, the 5-ethynylbenzofuran moiety is often incorporated into lead compounds to exploit the deep hydrophobic S1 pocket of serine proteases like Factor Xa[2]. The alkyne serves as a rigid linear linker, projecting pharmacophores precisely into target binding sites.

Synthetic Workflow: The Sonogashira-Desilylation Sequence

To obtain highly pure 5-ethynylbenzofuran, a two-step sequence is typically employed starting from commercially available 5-bromobenzofuran.

-

Sonogashira Cross-Coupling: 5-bromobenzofuran is reacted with ethynyltrimethylsilane (TMS-acetylene) using a Palladium/Copper co-catalytic system. The choice of

ensures oxidative addition into the aryl-bromide bond, while -

Desilylation: The TMS protecting group is cleaved using mild basic conditions (e.g.,

in Methanol) to reveal the terminal alkyne. Mild conditions are chosen to prevent base-catalyzed polymerization or degradation of the benzofuran core.

Fig 1: Two-step synthetic workflow for 5-ethynylbenzofuran via Sonogashira coupling.

Spectroscopic Data Analysis

To establish a self-validating analytical system, researchers must cross-reference Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The disappearance of the TMS protons in

Nuclear Magnetic Resonance (NMR)

Rationalization of Solvent Choice: Chloroform-d (

Table 1:

| Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Integration | Assignment Rationale |

| H-2 | 7.65 | d | 2.2 | 1H | Deshielded by adjacent oxygen; couples with H-3. |

| H-4 | 7.75 | d | 1.5 | 1H | Meta-coupling to H-6; deshielded by alkyne anisotropy. |

| H-7 | 7.48 | d | 8.5 | 1H | Ortho to ring oxygen; ortho-coupling to H-6. |

| H-6 | 7.45 | dd | 8.5, 1.5 | 1H | Ortho-coupling to H-7, meta-coupling to H-4. |

| H-3 | 6.78 | dd | 2.2, 1.0 | 1H | Characteristic upfield furan proton. |

| Alkyne-H | 3.05 | s | - | 1H | Terminal alkyne proton; sharp singlet confirms desilylation. |

Table 2:

| Carbon Type | Chemical Shift ( | Assignment |

| C-O (Furan) | 155.0 | C-7a (Quaternary, oxygen-bound) |

| C-O (Furan) | 146.0 | C-2 (C-H, oxygen-bound) |

| Aromatic C-H | 128.0, 125.0, 111.5 | C-6, C-4, C-7 |

| Aromatic Quat. | 127.5, 116.5 | C-3a, C-5 (Alkyne-bound) |

| Furan C-H | 106.5 | C-3 |

| Internal Alkyne | 84.0 | |

| Terminal Alkyne | 76.0 |

Infrared Spectroscopy (IR)

IR spectroscopy provides orthogonal validation to NMR. The vibrational modes of the alkyne are highly diagnostic.

Table 3: ATR-FTIR Vibrational Assignments

| Wavenumber ( | Intensity | Assignment | Diagnostic Value |

| 3290 | Strong, Sharp | Confirms terminal alkyne presence. | |

| 2105 | Weak | Characteristic of asymmetric alkynes. | |

| 1530, 1470 | Medium | Aromatic | Confirms benzofuran core integrity. |

| 1260, 1100 | Strong | Confirms furan ether linkage. |

Mass Spectrometry (MS)

Electron Ionization (EI) at 70 eV is ideal for rigid aromatic systems. The molecular ion (

Table 4: EI-MS Fragmentation Pattern (70 eV)

| m/z | Relative Abundance | Fragment Identity | Mechanism |

| 142 | 100% (Base Peak) | Intact radical cation of 5-ethynylbenzofuran. | |

| 114 | ~25% | Expulsion of carbon monoxide from the furan ring. | |

| 113 | ~15% | Loss of formyl radical, common in benzofurans. |

Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols detail the synthesis and analytical sample preparation.

Protocol A: Synthesis of 5-Ethynylbenzofuran

-

Degassing: In an oven-dried Schlenk flask, dissolve 5-bromobenzofuran (1.0 equiv, 10 mmol) in anhydrous triethylamine (

, 30 mL). Sparge the solution with Argon for 15 minutes to remove dissolved oxygen, which prevents the oxidative homocoupling of the alkyne (Glaser coupling). -

Catalyst Addition: Add

(0.05 equiv) and -

Coupling: Add ethynyltrimethylsilane (1.5 equiv) dropwise. Stir the mixture at 60°C for 12 hours. Monitor via TLC (Hexanes) until the starting material is consumed.

-

Workup & Desilylation: Filter the reaction mixture through a short pad of Celite to remove copper salts. Concentrate the filtrate in vacuo. Dissolve the crude intermediate in Methanol (40 mL) and add

(2.0 equiv). Stir at room temperature for 2 hours. -

Purification: Dilute with water and extract with Dichloromethane (

mL). Dry the organic layer over

Protocol B: NMR Sample Preparation and Acquisition

-

Sample Preparation: Weigh 15 mg of purified 5-ethynylbenzofuran into a clean glass vial.

-

Solvation: Dissolve completely in 0.6 mL of

(containing 0.03% v/v TMS as an internal standard). -

Transfer: Transfer the solution to a standard 5 mm NMR tube using a glass Pasteur pipette. Ensure the liquid height is approximately 4-5 cm to ensure proper shimming.

-

Acquisition: Acquire

NMR at 400 MHz (16 scans, 1s relaxation delay) and -

Validation Check: Verify the absence of a singlet at ~0.2 ppm (indicating complete removal of the TMS protecting group).

Application Context: Factor Xa Inhibition Pathway

The utility of 5-ethynylbenzofuran is best demonstrated in its application as an intermediate for Factor Xa inhibitors[1]. The alkyne is often coupled to diamine derivatives, which subsequently bind to the S1 pocket of the serine protease, halting the coagulation cascade.

Fig 2: Role of 5-ethynylbenzofuran in the synthesis of Factor Xa inhibitors and cascade blockade.

References

- Nagahara, T., et al. "Ethylenediamine derivatives." U.S. Patent 7,935,824 B2, issued May 3, 2011.

- Yoshikawa, K., et al. "Diamine derivatives." U.S. Patent Application 2005/0020645 A1, published Jan 27, 2005.

- Ohta, T., et al. "Method for inhibiting trypsin-type serine proteases." W.O. Patent 2001/062763 A1, published Aug 30, 2001.

Sources

The Comprehensive Technical Guide to 5-Ethynylbenzofuran: Physicochemical Profiling and Synthetic Applications in Drug Discovery

Executive Summary & Structural Significance

In the landscape of modern medicinal chemistry and advanced organic synthesis, 5-Ethynylbenzofuran (CAS: 1158745-04-0) has emerged as a highly versatile building block. Structurally, it combines a lipophilic, electron-rich benzofuran core with a reactive terminal alkyne (ethynyl group).

The causality behind its selection in drug design is twofold:

-

Pharmacophoric Value: The benzofuran core provides excellent

stacking capabilities and lipophilicity, allowing it to anchor securely within the hydrophobic pockets of target proteins (such as the S1 or S4 pockets of coagulation factors)[1]. -

Synthetic Versatility: The terminal alkyne serves as a bioorthogonal handle and a highly reactive anchor for cross-coupling, click chemistry, and radical functionalization, enabling rapid structural diversification during structure-activity relationship (SAR) optimization[2].

This whitepaper provides an in-depth analysis of the physicochemical properties of 5-Ethynylbenzofuran, its chemical reactivity, and field-proven protocols for its application in the development of Factor Xa (FXa) inhibitors.

Physicochemical and Safety Profile

To ensure reproducibility and safety in the laboratory, understanding the baseline physical and chemical properties of the reagent is critical. The terminal alkyne is susceptible to polymerization or degradation if improperly handled, dictating strict cold-chain and inert storage requirements[3].

Table 1: Physicochemical Properties & Specifications

| Property | Value / Description |

| CAS Number | 1158745-04-0 |

| Molecular Formula | C₁₀H₆O |

| Molecular Weight | 142.16 g/mol |

| InChI Key | NFOIHYYIUMHKKC-UHFFFAOYSA-N |

| Physical Form | Liquid |

| Typical Purity | |

| Storage Conditions | Sealed in dry, 2-8°C (Cold-chain transportation required) |

Table 2: Hazard & Safety Data (GHS)

| Category | Details |

| Signal Word | Warning (GHS07 Pictogram) |

| Hazard Statements | H302 : Harmful if swallowed.H315 : Causes skin irritation.H319 : Causes serious eye irritation.H335 : May cause respiratory irritation. |

| Precautionary Handling | P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.P280 : Wear protective gloves/eye protection/face protection.P403+P233 : Store in a well-ventilated place. Keep container tightly closed. |

Data sourced from authoritative chemical inventories and safety data sheets[3].

Chemical Reactivity & Mechanistic Pathways

The terminal alkyne of 5-Ethynylbenzofuran is a prime candidate for a variety of catalytic transformations. As an application scientist, selecting the right pathway depends on the desired spatial geometry (e.g., linear vs. cyclic) and electronic properties of the final molecule.

-

CuAAC (Click Chemistry): Yields 1,4-disubstituted 1,2,3-triazoles. The triazole ring acts as a rigid, metabolically stable bioisostere for amide bonds.

-

Sonogashira Cross-Coupling: Facilitates

carbon-carbon bond formation, extending the -

1,2-Bis(trifluoromethylation): A novel photoredox pathway that converts the alkyne into an E-hexafluorobutene group, drastically increasing the lipophilicity and metabolic resistance of the molecule[2].

Figure 1: Key synthetic pathways leveraging the ethynyl group of 5-Ethynylbenzofuran.

Applications in Medicinal Chemistry: Factor Xa Inhibitors

A prominent application of 5-Ethynylbenzofuran derivatives is in the development of antithrombin III-independent low-molecular-weight Factor Xa (FXa) inhibitors [1]. FXa is a critical serine protease in the blood coagulation cascade. Inhibiting FXa prevents the amplification of thrombin generation, making it a prime target for oral anticoagulants used to treat deep venous thrombosis, pulmonary embolism, and cerebral infarction.

Mechanistic Rationale:

During the synthesis of diamine-based FXa inhibitors, incorporating a 5-ethynylbenzofuran-2-yl or 5-ethynylbenzofuran-3-yl moiety provides a rigid, electron-rich vector that perfectly occupies the S4 pocket of the FXa enzyme. The ethynyl linker restricts the conformational flexibility of the molecule, reducing the entropic penalty upon binding and significantly boosting the inhibitory potency (

Figure 2: Workflow for the synthesis of Factor Xa inhibitors using 5-Ethynylbenzofuran.

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, the following protocols are designed as self-validating systems. They include specific causality for reagent choices and in-process controls (IPCs) to verify reaction success before proceeding to downstream steps.

Protocol A: Photoredox-Catalyzed 1,2-Bis(trifluoromethylation)

This protocol converts 5-Ethynylbenzofuran into an E-hexafluorobutene derivative, installing two trifluoromethyl groups across the alkyne[2].

Causality & Design:

-

bpyCu(CF₃)₃: Acts as the trifluoromethylating agent and the photoredox catalyst.

-

Persulfate (

): Serves a dual role—it acts as an oxidant to turn over the catalytic cycle and provides a critical replacement ligand (sulfate) that stabilizes the copper intermediate[2]. -

Blue Light (447 nm): Specifically chosen to match the metal-to-ligand charge transfer (MLCT) absorption band of the copper complex.

Step-by-Step Methodology:

-

Preparation: In a nitrogen-filled glovebox, charge a dry Schlenk tube with 5-Ethynylbenzofuran (1.0 equiv),

(1.2 equiv), and -

Solvation: Add anhydrous acetonitrile (0.1 M relative to the alkyne). Seal the tube and transfer it to a fume hood.

-

Irradiation: Irradiate the vigorously stirring mixture with a 447 nm blue LED array at room temperature for 12–16 hours. Use a cooling fan to ensure the reaction remains at ambient temperature (preventing thermal degradation).

-

In-Process Control (IPC): Take a 10

aliquot, dilute in methanol, and analyze via LC-MS or -

Workup: Quench the reaction with water, extract with ethyl acetate (3x), dry over

, and purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Palladium-Catalyzed Sonogashira Cross-Coupling

Used to couple 5-Ethynylbenzofuran with an aryl halide to build extended diamine scaffolds for FXa inhibitors.

Causality & Design:

-

&

-

Triethylamine (

): Acts as both the solvent and the base required to deprotonate the alkyne during copper acetylide formation.

Step-by-Step Methodology:

-

Setup: To an oven-dried, argon-purged flask, add the target aryl iodide (1.0 equiv),

(5 mol%), and -

Addition: Inject degassed

(0.2 M) followed by 5-Ethynylbenzofuran (1.2 equiv). -

Reaction: Stir the mixture at 50°C for 4–6 hours. The solution will typically transition from yellow to a dark brown/black suspension as the amine hydroiodide salt precipitates.

-

In-Process Control (IPC): Monitor via TLC (UV 254 nm). Validation: The disappearance of the aryl iodide spot and the appearance of a new, highly fluorescent, lower-Rf spot confirms product formation.

-

Workup: Filter the mixture through a pad of Celite to remove the precipitated salts and palladium black. Wash the filtrate with saturated aqueous

to sequester and remove copper ions (preventing oxidative Glaser coupling artifacts during concentration). Dry and purify via flash chromatography.

References

- Ohta, T., et al.Diamine derivatives. Daiichi Sankyo Co Ltd. US Patent 7,365,205 B2 (April 29, 2008).

-

Muller, K., et al. 1,2-(Bis)trifluoromethylation of Alkynes: A One-Step Reaction to Install an Underutilized Functional Group. National Institutes of Health (PMC6205562). URL:[Link]

Sources

5-Ethynylbenzofuran CAS number and molecular structure

CAS Number: 1158745-04-0 Molecular Formula: C₁₀H₆O Molecular Weight: 142.15 g/mol [1][2]

Executive Summary

5-Ethynylbenzofuran is a high-value heterocyclic building block utilized extensively in modern medicinal chemistry and organic materials science.[1] Distinguished by its fused benzene-furan core and a reactive terminal alkyne at the C5 position, this compound serves as a critical "molecular handle."[1][2] It enables the rapid diversification of drug scaffolds via "Click Chemistry" (CuAAC) and palladium-catalyzed cross-couplings (Sonogashira), granting access to complex bioactive agents including kinase inhibitors and anti-inflammatory therapeutics.[1] This guide provides a rigorous technical overview of its synthesis, characterization, and application in drug development.[2]

Chemical Identity & Physical Properties

5-Ethynylbenzofuran is characterized by a planar, aromatic benzofuran system substituted with an ethynyl group.[1][2] The electron-rich furan ring imparts unique electronic properties, while the alkyne moiety provides a site for orthogonal functionalization.[1][2]

| Property | Data |

| IUPAC Name | 5-Ethynyl-1-benzofuran |

| CAS Number | 1158745-04-0 |

| SMILES | C#Cc1ccc2occc2c1 |

| InChI Key | NFOIHYYIUMHKKC-UHFFFAOYSA-N |

| Physical State | Pale yellow liquid or low-melting solid (purity dependent) |

| Boiling Point | ~240°C (Predicted at 760 mmHg) |

| Solubility | Soluble in DCM, CHCl₃, DMSO, MeOH; Insoluble in water |

| Stability | Air-sensitive; store under inert atmosphere (Ar/N₂) at 2-8°C |

Synthetic Pathway: The Sonogashira Protocol

The most robust and scalable method for synthesizing 5-ethynylbenzofuran is the Sonogashira Cross-Coupling of 5-bromobenzofuran with trimethylsilylacetylene (TMSA), followed by desilylation.[1] This route avoids the dimerization side-reactions common with direct acetylene coupling.[1]

Reaction Mechanism & Workflow

The synthesis proceeds in two distinct phases:

-

Pd-Catalyzed Coupling: Insertion of Palladium(0) into the C-Br bond, followed by transmetallation with the copper-acetylide species.[1]

-

Desilylation: Mild basic cleavage of the TMS protecting group to reveal the terminal alkyne.[2]

Figure 1: Two-step synthetic workflow for 5-Ethynylbenzofuran from 5-bromobenzofuran.

Detailed Experimental Protocol

Step 1: Coupling (Formation of TMS-Intermediate)

-

Setup: Flame-dry a 100 mL Schlenk flask and purge with Argon.

-

Reagents: Charge flask with 5-bromobenzofuran (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.01 equiv).

-

Solvent: Add anhydrous THF (0.2 M concentration) and Et₃N (3.0 equiv). Degas by sparging with Argon for 10 mins.[2]

-

Addition: Add trimethylsilylacetylene (1.2 equiv) dropwise via syringe.

-

Reaction: Stir at 60°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1) for disappearance of bromide.[2]

-

Workup: Filter through a Celite pad to remove Pd/Cu residues.[1][2] Concentrate filtrate in vacuo.[2]

Step 2: Desilylation (Deprotection) [1][2]

-

Dissolution: Dissolve the crude TMS-intermediate in MeOH (0.1 M).

-

Cleavage: Add K₂CO₃ (1.5 equiv) and stir at Room Temperature for 1 hour.

-

Extraction: Dilute with water and extract with Et₂O (3x).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes) to yield 5-ethynylbenzofuran as a pale yellow oil.[1][2]

Characterization & Quality Control

Verification of the terminal alkyne proton is the critical quality attribute (CQA).[2]

Representative NMR Data

Note: Shifts are representative of 5-substituted benzofurans in CDCl₃.

| Nucleus | Shift (δ ppm) | Multiplicity | Assignment | Mechanistic Insight |

| ¹H | 3.05 - 3.15 | Singlet (1H) | C≡C-H | Diagnostic terminal alkyne proton; confirms deprotection.[1] |

| ¹H | 7.65 | Doublet (1H) | H-2 (Furan) | Deshielded by oxygen; characteristic of benzofuran core.[2] |

| ¹H | 6.75 | Doublet (1H) | H-3 (Furan) | Typical furan beta-proton.[1] |

| ¹H | 7.75 | Singlet (d) | H-4 (Aryl) | Ortho to alkyne; shows meta-coupling.[1] |

| ¹H | 7.45 | Doublet | H-7 (Aryl) | Unaffected aromatic proton.[1][2] |

| ¹H | 7.38 | DD | H-6 (Aryl) | Coupled to H-7 and H-4.[1] |

Mass Spectrometry[2]

-

Expected Mass: 142.15 (M+).[2]

-

Fragment Pattern: Loss of C₂H₂ (acetylene) is a common fragmentation pathway.[2]

Applications in Drug Discovery

5-Ethynylbenzofuran is not merely an endpoint but a divergent intermediate.[1][2] Its applications rely on the orthogonality of the alkyne group to other common functional groups (amines, alcohols) present in drug scaffolds.[2]

Reactivity Profile[2]

-

CuAAC "Click" Chemistry: Reaction with organic azides (R-N₃) yields 1,4-disubstituted 1,2,3-triazoles.[1][2] This is widely used to link the benzofuran pharmacophore to targeting domains or solubility tags.[2]

-

Sonogashira Coupling: Reaction with aryl halides (Ar-X) extends the conjugation, creating biaryl-alkyne systems common in OLEDs and kinase inhibitors.[1][2]

-

Hydration: Acid-catalyzed hydration yields the corresponding ketone (5-acetylbenzofuran).[1][2]

Figure 2: Divergent reactivity profile of 5-Ethynylbenzofuran in medicinal chemistry.

Safety & Handling (SDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Measures:

References

-

Sigma-Aldrich. 5-Ethynylbenzofuran Product Sheet & SDS.[1][2]Link[2]

-

BenchChem. Synthesis of 5-Ethynyl-3H-isobenzofuran-1-one Derivatives via Sonogashira Coupling.Link[2]

-

PubChem. Benzofuran Structure and Properties.[2] National Library of Medicine.[2] Link

-

Organic Chemistry Portal. Synthesis of Benzofurans and Sonogashira Coupling Protocols.Link

Sources

The Ethynyl Group in 5-Ethynylbenzofuran: A Gateway to Chemical Diversity and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzofuran core is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous natural products and synthetic compounds with a wide array of biological activities and functional properties.[1][2] The introduction of a terminal ethynyl group at the 5-position of this heterocyclic system, creating 5-ethynylbenzofuran, provides a powerful and versatile handle for extensive chemical modification. This guide offers an in-depth exploration of the reactivity of this ethynyl group, providing a technical framework for its strategic utilization in the synthesis of novel molecular entities. We will delve into the causality behind experimental choices, present detailed protocols for key transformations, and explore the applications of the resulting derivatives.

Synthesis of the 5-Ethynylbenzofuran Scaffold

The most direct and widely applicable method for the synthesis of 5-ethynylbenzofuran is the Sonogashira cross-coupling reaction.[3] This powerful palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. The synthesis typically proceeds in a two-step sequence starting from a 5-halobenzofuran, most commonly 5-bromobenzofuran.

Step 1: Sonogashira Coupling with a Protected Alkyne

To prevent the undesired homocoupling of the terminal alkyne, a protecting group, such as a trimethylsilyl (TMS) group, is employed.[4] The TMS-protected alkyne, (trimethylsilyl)acetylene, is coupled with 5-bromobenzofuran in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.

Causality of Experimental Choices:

-

Palladium Catalyst (e.g., PdCl₂(PPh₃)₂ or Pd(PPh₃)₄): The Pd(0) species, generated in situ, is the active catalyst that undergoes oxidative addition with the aryl halide.

-

Copper(I) Co-catalyst (e.g., CuI): The copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[3]

-

Amine Base (e.g., Et₃N or DIPA): The base is crucial for deprotonating the terminal alkyne to form the acetylide and for neutralizing the hydrogen halide formed during the reaction.

-

Inert Atmosphere: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the Pd(0) catalyst and the oxidative homocoupling of the alkyne (Glaser coupling).

Caption: Synthetic workflow for 5-Ethynylbenzofuran.

Step 2: Deprotection of the Silyl Group

The TMS group is readily removed under mild conditions to yield the terminal alkyne, 5-ethynylbenzofuran. Common deprotection methods include treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base like potassium carbonate in methanol.[4]

| Method | Reagents | Conditions | Advantages |

| Fluoride-mediated | TBAF in THF | 0 °C to room temp | High efficiency, mild conditions |

| Base-mediated | K₂CO₃ in MeOH/THF | Room temp | Cost-effective, readily available reagents |

Key Reactions of the Ethynyl Group

The terminal alkyne functionality in 5-ethynylbenzofuran is a versatile reactive site, enabling a variety of transformations. The most prominent of these are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and further Sonogashira couplings.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles by reacting 5-ethynylbenzofuran with a wide range of organic azides.[4][5] This reaction is highly reliable, proceeds in high yields, and is tolerant of a broad range of functional groups.[6] The resulting triazole ring is not merely a linker but can actively contribute to the biological activity of the final molecule.[5]

Causality of Experimental Choices:

-

Copper(I) Source: A source of Cu(I) is essential for catalysis. This can be a Cu(I) salt like CuI or generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate).

-

Solvent System: The reaction is often performed in a mixture of solvents, such as t-BuOH/H₂O or CH₂Cl₂/H₂O, to accommodate both the organic starting materials and the copper catalyst.

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Further Sonogashira Couplings

The terminal alkyne of 5-ethynylbenzofuran can undergo a second Sonogashira coupling with various aryl or vinyl halides to generate unsymmetrically disubstituted alkynes. This allows for the extension of the conjugated system and the introduction of diverse functionalities.

Applications in Drug Discovery and Materials Science

The ability to easily derivatize 5-ethynylbenzofuran makes it a valuable building block in both medicinal chemistry and materials science.

Medicinal Chemistry

Benzofuran derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][7][8] The introduction of a triazole ring via click chemistry can enhance these activities or introduce new pharmacological properties.[7] For instance, benzofuran-triazole hybrids have been investigated as potential anticancer agents.

Materials Science

The rigid, planar structure of the benzofuran core, combined with the potential for extended conjugation through the ethynyl group, makes these derivatives interesting candidates for applications in materials science.[9] Potential applications include:

-

Fluorescent Probes and Dyes: The benzofuran scaffold is a known fluorophore, and its properties can be tuned by derivatization of the ethynyl group.[9]

-

Organic Electronics: Benzofuran derivatives are being explored for their charge-transporting and emissive properties in devices like Organic Light-Emitting Diodes (OLEDs).[9]

-

Polymers: 5-Ethynylbenzofuran can be used as a monomer in polymerization reactions to create novel polymers with high thermal stability and unique photophysical properties.[9]

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates.

Protocol 1: Synthesis of 5-((Trimethylsilyl)ethynyl)benzofuran

This protocol is adapted from the synthesis of the analogous 5-((trimethylsilyl)ethynyl)-3H-isobenzofuran-1-one.[4]

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 5-bromobenzofuran (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.05 mmol, 5 mol%).

-

Add anhydrous triethylamine (3.0 mmol, 3.0 equiv) and anhydrous THF (10 mL).

-

Stir the mixture at room temperature for 15 minutes.

-

Add (trimethylsilyl)acetylene (1.2 mmol, 1.2 equiv) dropwise.

-

Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with THF.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 5-((trimethylsilyl)ethynyl)benzofuran.

Protocol 2: Synthesis of 5-Ethynylbenzofuran (TBAF Method)

This protocol is adapted from the deprotection of 5-((trimethylsilyl)ethynyl)-3H-isobenzofuran-1-one.[4]

-

Dissolve 5-((trimethylsilyl)ethynyl)benzofuran (1.0 mmol, 1.0 equiv) in THF (10 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add a 1M solution of TBAF in THF (1.1 mmol, 1.1 equiv) dropwise.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.

-

Quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 5-ethynylbenzofuran.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general protocol for the click reaction of 5-ethynylbenzofuran with an organic azide.

-

In a vial, dissolve 5-ethynylbenzofuran (1.0 mmol, 1.0 equiv) and the desired organic azide (1.0 mmol, 1.0 equiv) in a 1:1 mixture of t-butanol and water (10 mL).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 equiv) in water (1 mL).

-

Add the sodium ascorbate solution to the reaction mixture, followed by a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 mmol, 0.1 equiv) in water (1 mL).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. The product often precipitates out of the solution.

-

If a precipitate has formed, collect the solid by filtration, wash with water and then a cold solvent like diethyl ether, and dry in vacuo.

-

If no precipitate forms, extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by recrystallization or flash column chromatography as needed.

Conclusion

The ethynyl group in 5-ethynylbenzofuran serves as a highly versatile functional handle, enabling access to a wide range of novel benzofuran derivatives. Through robust and efficient reactions like the Sonogashira coupling and CuAAC, researchers can readily explore new chemical space. The insights and protocols provided in this guide aim to facilitate the use of 5-ethynylbenzofuran as a key building block in the development of new therapeutic agents and advanced functional materials, underscoring its significant potential in both academic and industrial research.

References

-

MDPI. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(21), 5032. Available at: [Link]

-

SYNTHESIS OF BENZO[b]FURAN DERIVATIVES BY TRANSITION METAL-CATALYZED HETEROCICLYZATIONS OF 2-ETHYNYLPHENOLS. (n.d.). In [Book or Journal Title]. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. 9(5), 210-220. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

-

MDPI. (2022). Synthesis of Novel Ferrocene-Benzofuran Hybrids via Palladium- and Copper-Catalyzed Reactions. Molecules, 27(22), 7810. Available at: [Link]

-

Thieme Chemistry. (n.d.). Synthesis of Fused Naphthobenzofurans. Available at: [Link]

-

Atlantis Press. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. In Proceedings of the International Conference on Sustainable Science and Technology for Tomorrow (SciTech 2024). Available at: [Link]

-

MDPI. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4785. Available at: [Link]

-

Brunschwig Chemie. (n.d.). Click chemistry reagents. Available at: [Link]

-

Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. Available at: [Link]

-

MedCrave. (2016). Mini review on important biological properties of benzofuran derivatives. MOJ Bioequivalence & Bioavailability, 3(2). Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Available at: [Link]

-

Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Available at: [Link]

-

MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3624. Available at: [Link]

-

The Pharmaceutical Society of Japan. (n.d.). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Chemical and Pharmaceutical Bulletin, 57(9), 897-908. Available at: [Link]

-

ResearchGate. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Available at: [Link]

-

European Journal of Pharmaceutical and Medical Research. (2024). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. 11(2), 22-30. Available at: [Link]

-

University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. Available at: [Link]

-

National Center for Biotechnology Information. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102900. Available at: [Link]

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

strain-promoted azide-alkyne cycloaddition (SPAAC) with 5-Ethynylbenzofuran

Application Note: High-Fidelity Bioorthogonal Labeling with 5-Ethynylbenzofuran

Part 1: Executive Summary & Core Directive

Important Technical Clarification: While the request specified "Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)," 5-Ethynylbenzofuran is a terminal alkyne. Chemically, terminal alkynes lack the ring strain required to drive catalyst-free SPAAC reactions. Instead, this reagent is a high-performance probe for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

Attempting to react 5-Ethynylbenzofuran with an azide without a copper catalyst (SPAAC conditions) will result in zero reaction at physiological temperatures. This guide provides the optimized CuAAC protocols necessary to utilize this reagent effectively, while contrasting it with SPAAC systems for context.

Abstract:

5-Ethynylbenzofuran is a fluorogenic scaffold that exhibits strong blue fluorescence upon triazole formation. Its planar, aromatic structure makes it an excellent candidate for extending

Part 2: Scientific Integrity & Mechanistic Principles

The Chemistry: Why Copper is Non-Negotiable

The reaction between 5-Ethynylbenzofuran and an organic azide is a Huisgen 1,3-dipolar cycloaddition.

-

In SPAAC: The alkyne is locked in a strained ring (e.g., DBCO, BCN). The release of ~18 kcal/mol of ring strain drives the reaction spontaneously.

-

In 5-Ethynylbenzofuran: The alkyne is linear and stable. The activation energy barrier is too high to overcome at room temperature. Copper(I) coordinates with the alkyne, lowering this barrier by forming a copper-acetylide intermediate.

Fluorogenic "Turn-On" Mechanism

Benzofurans are inherently fluorescent. However, the 5-ethynyl group acts as a modest fluorescence quencher due to vibrational dissipation. Upon CuAAC reaction, the formation of the 1,2,3-triazole ring locks the structure into a rigid, extended heteroaromatic system.

-

Result: A bathochromic shift (red-shift) and a significant increase in Quantum Yield (

), making it a "turn-on" probe.

Comparison of Methodologies

| Feature | CuAAC (5-Ethynylbenzofuran) | SPAAC (e.g., DBCO-Benzofuran) |

| Catalyst | Required (CuSO₄ + Ascorbate) | None |

| Kinetics ( | 0.1 to 1.0 M | |

| Steric Bulk | Low (Linear alkyne is small) | High (Bulky cyclooctyne ring) |

| Cell Toxicity | Moderate (Cu can be toxic to live cells) | Low (Bio-inert) |

| Selectivity | High (Regiospecific 1,4-triazole) | High (Regioisomeric mixture) |

Part 3: Visualization of Reaction Pathway

The following diagram illustrates the CuAAC mechanism required for 5-Ethynylbenzofuran, contrasting it with the blocked SPAAC pathway.

Figure 1: Mechanistic pathway showing the necessity of Copper(I) catalysis for 5-Ethynylbenzofuran ligation.

Part 4: Experimental Protocols

Protocol A: Chemical Synthesis (Small Molecule Conjugation)

Use this for synthesizing standards or labeling peptides in organic solvent.

Reagents:

-

5-Ethynylbenzofuran (10 mM in DMSO).

-

Target Azide (10 mM in DMSO).

-

CuSO

5H -

Sodium Ascorbate (Freshly prepared, 500 mM in water).

-

Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) - Crucial for stabilizing Cu(I) in organic/aqueous mixes.

Procedure:

-

Dissolution: Dissolve 5-Ethynylbenzofuran (1.0 eq) and Azide (1.0 eq) in

-BuOH/Water (1:1) or DMSO.[1] Final concentration of reactants should be ~50-100 mM. -

Catalyst Prep: Premix CuSO

(0.1 eq) with TBTA (0.2 eq) in a separate vial. The solution should turn slightly blue. -

Initiation: Add the Cu-TBTA complex to the reaction mixture.

-

Reduction: Add Sodium Ascorbate (0.5 eq) to initiate the generation of Cu(I). The solution may turn colorless or light yellow.

-

Incubation: Stir at Room Temperature (RT) for 4–16 hours.

-

Purification: Dilute with water and extract with Ethyl Acetate, or purify directly via HPLC (C18 column).

Protocol B: Bioconjugation (Protein/Lysate Labeling)

Optimized to prevent protein precipitation and copper toxicity.

Reagents:

-

Buffer: PBS (pH 7.4). Avoid Tris buffers if possible (can coordinate Cu).

-

Ligand: THPTA (Water-soluble ligand). Do not use TBTA for proteins; it precipitates.

-

Catalyst: CuSO

/ Sodium Ascorbate.

Step-by-Step Workflow:

-

Protein Prep: Adjust protein concentration to 1–2 mg/mL in PBS. Ensure the protein has an Azide handle (e.g., incorporated via NHS-Azide or enzymatic labeling).

-

Probe Addition: Add 5-Ethynylbenzofuran (stock in DMSO) to a final concentration of 20–50

M. Keep DMSO < 5% v/v. -

Click Cocktail Preparation (Prepare immediately before use):

-

Mix in order:

-

PBS (to volume)

-

CuSO

(Final: 1 mM) -

THPTA (Final: 5 mM) -> Premix Cu and Ligand first!

-

Sodium Ascorbate (Final: 10 mM)

-

-

-

Reaction: Add the Click Cocktail to the protein-probe mixture.

-

Incubation: Incubate for 30–60 minutes at RT in the dark.

-

Quenching: Add EDTA (10 mM final) to chelate copper and stop the reaction.

-

Cleanup: Remove excess probe via Zeba Spin Desalting Columns or Dialysis.

Part 5: Troubleshooting & Optimization

| Problem | Possible Cause | Solution |

| Precipitation | 5-Ethynylbenzofuran is hydrophobic. | Use THPTA ligand (water-soluble). Add 5-10% DMSO or glycerol to the buffer. |

| Protein Degradation | ROS generation by Cu/Ascorbate. | Crucial: Maintain Cu:Ligand ratio at 1:5. Perform reaction under Argon if possible. |

| No Fluorescence | Oxidation of Cu(I) to Cu(II). | Add fresh Sodium Ascorbate. Ensure buffer is degassed. |

| High Background | Non-specific hydrophobic binding. | Wash with BSA-containing buffer or use MeOH washes (if fixed cells). |

Part 6: References

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. [Link]

-

Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology. [Link]

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. [Link]

-

Liang, Z. H., et al. (2016).[2] Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids. Molecules. [Link][3][4][5][6]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Azide Functionalized Tetrahydrobenzofurans and their Antineoplastic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Fidelity Bioconjugation of Peptides and Proteins using 5-Ethynylbenzofuran

Abstract & Core Utility

5-Ethynylbenzofuran is a specialized, fluorogenic "click chemistry" probe designed for the bio-orthogonal labeling of azide-functionalized peptides and proteins. Unlike bulky fluorophores (e.g., Rhodamine, Fluorescein) which can sterically hinder protein function or alter folding, the benzofuran core offers a low-molecular-weight footprint (MW ~142.15 g/mol ) and a rigid planar structure.

Upon conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the molecule forms a stable 1,2,3-triazole linkage. The resulting conjugate exhibits blue fluorescence (typically Ex ~300–320 nm, Em ~400–450 nm), serving as a robust "turn-on" reporter for localization studies, metabolic labeling, or as a hydrophobic pharmacophore mimic in antibody-drug conjugate (ADC) development.

Key Advantages

-

Minimal Steric Perturbation: Ideal for labeling small peptides or active sites where large dyes interfere with binding.

-

High Chemical Stability: The benzofuran core is resistant to photobleaching and enzymatic degradation compared to fluorescein.

-

Solvatochromic Properties: Fluorescence intensity and emission maxima often respond to the polarity of the local protein environment, useful for conformational studies.

Chemical Biology Mechanism

The primary mode of action is the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . 5-Ethynylbenzofuran acts as the alkyne component, reacting specifically with an azide moiety (e.g., Azidohomoalanine, N-terminal azido-peptides) introduced into the biomolecule.

Reaction Scheme

The reaction is thermodynamically favorable and irreversible. The formation of the triazole ring extends the

Figure 1: Simplified mechanism of the CuAAC reaction between an azide-tagged protein and 5-Ethynylbenzofuran.

Experimental Protocol: CuAAC Labeling

Objective: Covalent attachment of 5-Ethynylbenzofuran to an azide-modified protein (e.g., BSA-Azide or a synthetic peptide).

Materials & Reagents

| Reagent | Concentration | Role | Storage |

| 5-Ethynylbenzofuran | 10 mM in DMSO | Labeling Reagent | -20°C, Dark |

| CuSO4 · 5H2O | 50 mM in H2O | Copper Source | RT |

| THPTA Ligand | 250 mM in H2O | Cu(I) Stabilizer/Protector | -20°C |

| Sodium Ascorbate | 500 mM in H2O | Reducing Agent (Fresh) | Freshly Prep |

| Reaction Buffer | 100 mM Phosphate, pH 7.4 | Solvent | 4°C |

Step-by-Step Methodology

1. Preparation of Stock Solutions

-

5-Ethynylbenzofuran: Dissolve 1.4 mg in 1 mL dry DMSO to make a ~10 mM stock. Note: Benzofurans are hydrophobic; ensure complete dissolution by vortexing.

-

Catalyst Mix (Premix): Pre-complexing Copper and THPTA is critical to prevent protein precipitation and oxidation.

-

Mix 20 µL of CuSO4 (50 mM) with 40 µL of THPTA (250 mM).

-

Incubate for 5 minutes at Room Temperature (RT). The solution should remain clear blue.

-

2. Reaction Assembly

Perform this reaction in a 1.5 mL Eppendorf tube. Maintain a final volume of 500 µL for this scale.

-

Protein: Add Azide-Protein to the buffer. Final conc: 20–50 µM .

-

Probe Addition: Add 5-Ethynylbenzofuran stock. Final conc: 100–200 µM (5–10 equivalents relative to azide).

-

Critical: Keep DMSO concentration < 5% (v/v) to prevent protein denaturation.

-

-

Catalyst Addition: Add the pre-complexed Cu-THPTA mixture. Final conc: 1 mM CuSO4 / 5 mM THPTA .

-

Initiation: Add Sodium Ascorbate. Final conc: 5 mM .

-

Tip: The solution may turn colorless or pale yellow as Cu(II) reduces to Cu(I).

-

-

Incubation: Purge headspace with N2 (optional but recommended) and cap. Incubate at RT for 1–2 hours in the dark with gentle agitation.

3. Purification (Essential)

Unreacted 5-Ethynylbenzofuran is hydrophobic and will non-specifically bind to proteins.

-

Method A (Peptides): Reverse-Phase HPLC (C18 column). Gradient: 5–95% ACN in H2O (+0.1% TFA).

-

Method B (Proteins): PD-10 Desalting Column or Dialysis (MWCO 10kDa) against PBS. Repeat dialysis twice to ensure removal of the free probe.

Analysis & Validation

A. Fluorescence Spectroscopy

The conjugate should be characterized to confirm labeling.

-

Excitation: Scan 300–340 nm.

-

Emission: Scan 380–500 nm.

-

Expectation: A distinct blue emission peak (centered ~420–440 nm) that is absent in the "Protein Only" control.

B. Mass Spectrometry (LC-MS)

For peptides, MS is the gold standard.

-

Mass Shift: Calculate the expected mass shift.

-

Mass of 5-Ethynylbenzofuran: 142.15 Da.

-

Mass of Triazole formation: No atoms lost (Addition reaction).

- Mass = +142.15 Da .

-

Experimental Workflow Diagram

Figure 2: Operational workflow for bioconjugation using 5-Ethynylbenzofuran.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation | Hydrophobicity of probe | Reduce probe concentration; Add 10-20% glycerol; Ensure DMSO < 5%. |

| Low Labeling Efficiency | Oxygen inhibition of Cu(I) | Degas buffers; Increase Ascorbate to 10 mM; Perform reaction under N2/Ar atmosphere. |

| High Background | Non-specific hydrophobic binding | Wash with buffer containing 0.1% Tween-20 or Triton X-100 before final purification. |

| Protein Degradation | ROS generation by Copper | Increase THPTA:Cu ratio to 5:1 or 10:1. This shields the protein from oxidative damage. |

References

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link

-

Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. Link

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie, 114(14), 2708–2711. Link

-

Sigma-Aldrich. (n.d.). 5-Ethynylbenzofuran Product Page. Merck KGaA. Link

Application Note: 5-Ethynylbenzofuran as a Click-Enabled Fluorescent Probe for Cellular Imaging

Executive Summary

The visualization of complex biological processes in their native cellular context requires probes that are small, highly specific, and possess robust photophysical properties. Benzofuran derivatives have emerged as a highly versatile class of heterocyclic fluorophores for cellular imaging[1]. 5-Ethynylbenzofuran represents a next-generation bioorthogonal probe that merges the environment-sensitive fluorescence of the benzofuran core with a terminal alkyne handle. This structural design enables highly specific covalent attachment to target biomolecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2].

Designed for researchers and drug development professionals, this application note details the mechanistic rationale, quantitative photophysical data, and a self-validating experimental protocol for utilizing 5-Ethynylbenzofuran to image metabolically tagged cellular targets.

Mechanistic Insights: Photophysics and Bioorthogonality

To effectively utilize 5-Ethynylbenzofuran, it is critical to understand the causality behind its chemical and optical behavior. The probe operates on a dual-mechanism system:

Bioorthogonal Targeting via CuAAC

The terminal alkyne (ethynyl group) is biologically inert and does not interact with endogenous cellular machinery. It serves as a highly specific reaction partner for azide-functionalized biomolecules (e.g., azido-sugars, lipids, or nucleic acids) introduced into the cell via metabolic labeling. In the presence of a Cu(I) catalyst, the alkyne and azide undergo a highly efficient cycloaddition to form a stable 1,4-disubstituted 1,2,3-triazole linkage[2]. This "click" reaction ensures that the fluorophore is covalently anchored only to the biomolecule of interest[3].

Environment-Sensitive "Turn-On" Fluorescence

Unlike traditional bulky fluorophores (e.g., Alexa Fluors or cyanine dyes) that are constitutively active, the benzofuran core is a solvatochromic, environment-sensitive fluorophore. In aqueous, highly polar environments (such as the extracellular matrix or standard imaging buffers), the fluorescence of free 5-Ethynylbenzofuran is largely quenched due to non-radiative decay pathways and rotational freedom.

However, upon covalent attachment to a target biomolecule and subsequent localization into hydrophobic microenvironments (e.g., lipid membranes, folded protein pockets, or the major groove of DNA), the probe undergoes structural rigidification[4]. This restriction of intramolecular rotation drastically increases the fluorescence quantum yield, resulting in a distinct "turn-on" signal[4]. This causality fundamentally reduces background noise and enables high-contrast imaging.

Figure 1: Environment-sensitive fluorescence turn-on mechanism of benzofuran probes post-click conjugation.

Quantitative Data: Photophysical Properties

The table below summarizes the typical photophysical shifts observed when transitioning from an aqueous environment (unreacted probe) to a hydrophobic, target-bound state (post-click).

| Photophysical Property | Aqueous Environment (Pre-Click) | Hydrophobic Microenvironment (Post-Click) |

| Excitation Max ( | ~330 nm | ~340 nm |

| Emission Max ( | ~440 nm (Broad, Weak) | ~430 nm (Sharp, Strong) |

| Quantum Yield ( | < 0.05 | > 0.50 |

| Stokes Shift | ~110 nm | ~90 nm |

| Fluorescence State | Quenched (High Background Avoided) | Turn-On (Signal Enhanced) |

Experimental Workflow & Protocols

The following protocol details the use of 5-Ethynylbenzofuran to visualize metabolically labeled cellular targets.

Figure 2: Step-by-step workflow for metabolic labeling and CuAAC click-imaging using 5-Ethynylbenzofuran.

Phase 1: Metabolic Labeling

Causality: Before the probe can be utilized, the target biomolecules must be tagged with an azide group. This is achieved by feeding cells synthetic azide-precursors (e.g., L-azidohomoalanine for proteins, or azido-sugars for glycans) which the cell's endogenous machinery incorporates naturally.

-

Seed cells (e.g., HeLa, HEK293) in a glass-bottom imaging dish and culture until 70% confluent.

-

Replace standard media with media containing the desired azide-metabolite (concentration depends on the precursor, typically 50 µM – 1 mM).

-

Incubate for 12–24 hours under standard culture conditions (

, 5%

Phase 2: Fixation and Permeabilization

Causality: CuAAC requires a Copper(I) catalyst, which is highly toxic to live cells and generates reactive oxygen species (ROS). Therefore, cells must be fixed to preserve spatial architecture, and permeabilized to allow the 5-Ethynylbenzofuran probe and catalyst to access intracellular targets.

-

Remove media and wash cells

minutes with warm PBS. -

Add 4% Paraformaldehyde (PFA) in PBS and incubate for 15 minutes at room temperature (RT).

-

Wash

minutes with PBS. -

Permeabilize cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at RT.

-

Wash

minutes with PBS.

Phase 3: CuAAC "Click" Labeling

Causality: The click reaction requires the in situ reduction of Cu(II) to the active Cu(I) species by sodium ascorbate. THPTA is a critical water-soluble ligand that stabilizes Cu(I), accelerating the reaction while preventing the degradation of cellular structures by copper-induced ROS[2].

-

Prepare Click Master Mix (per 1 mL):

-

100 mM Tris-HCl Buffer (pH 8.5): 880 µL

-

50 mM THPTA ligand: 10 µL (Final: 0.5 mM)

-

20 mM

: 10 µL (Final: 0.2 mM) -

10 mM 5-Ethynylbenzofuran (in DMSO): 1 µL (Final: 10 µM)

-

100 mM Sodium Ascorbate (freshly prepared in water): 100 µL (Final: 10 mM)

-

Note: Always add Sodium Ascorbate last to initiate the catalytic complex.

-

-

Add the Master Mix to the fixed/permeabilized cells.

-

Incubate for 30–60 minutes at RT, protected from light.

-

Remove the reaction mixture and wash cells

minutes with PBS containing 0.5% BSA to remove unreacted probe and copper residues.

Phase 4: Self-Validating Controls & Imaging

To ensure the protocol is a self-validating system , you must run the following controls in parallel:

-

Negative Control 1 (No Azide): Cells cultured without the azido-metabolite but subjected to the full click protocol. Validates that 5-Ethynylbenzofuran does not non-specifically bind to native cellular structures.

-

Negative Control 2 (No Copper): Cells cultured with the azido-metabolite, but incubated with a Master Mix lacking

. Validates that fluorescence is strictly dependent on the triazole linkage formation.

Imaging Parameters: Image the cells using a widefield fluorescence or confocal microscope. 5-Ethynylbenzofuran typically requires UV/Violet excitation (e.g., DAPI channel filters).

-

Excitation: 340–350 nm laser or LED.

-

Emission Filter: 430–450 nm bandpass.

References

- Benchchem. "6-Methyl-2,3-diphenyl-1-benzofuran and its Analogs as Fluorescent Probes in Cellular Imaging".

- University of Konstanz.

- International Journal of Pharmaceutical Sciences. "An Insight Into Click Chemistry".

- ACS Publications.

Sources

Application Note: 5-Ethynylbenzofuran in Medicinal Chemistry

Executive Summary

5-Ethynylbenzofuran (CAS: 1158745-04-0) represents a high-value "privileged structure" intermediate in modern drug discovery. Its core benzofuran scaffold is ubiquitous in bioactive natural products and FDA-approved therapeutics (e.g., Amiodarone, Dronedarone), while the C-5 ethynyl handle provides a bioorthogonal gateway for rapid structural diversification.

This guide details the handling, synthesis, and application of 5-Ethynylbenzofuran, specifically focusing on its utility in Fragment-Based Drug Discovery (FBDD) via Click Chemistry (CuAAC) and scaffold extension via Sonogashira cross-coupling.

Chemical Profile & Handling

Unlike simple alkynes, 5-Ethynylbenzofuran possesses a fused bicyclic aromatic system that influences its electronic properties and stability.

| Property | Specification |

| CAS Number | 1158745-04-0 |

| Molecular Formula | C₁₀H₆O |

| Molecular Weight | 142.15 g/mol |

| Physical State | Pale yellow liquid to low-melting solid |

| Storage | 2–8°C , under inert atmosphere (Argon/Nitrogen).[1] |

| Stability | Sensitive to light and oxidation. Terminal alkynes can polymerize; store in dark. |

Critical Handling Note: The terminal alkyne proton is acidic (

Application I: "Click" Chemistry (CuAAC) for Library Generation

The primary application of 5-Ethynylbenzofuran is as a Click-ready pharmacophore . The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) allows researchers to rapidly couple this scaffold with azide-bearing diverse fragments (sugars, amino acids, fluorophores) to generate 1,2,3-triazole linked libraries.

Mechanism & Workflow

The resulting 1,4-disubstituted 1,2,3-triazole serves as a bioisostere for amide bonds, improving metabolic stability while maintaining hydrogen bonding capabilities.

Figure 1: Workflow for generating triazole-linked benzofuran libraries via CuAAC.

Protocol A: General CuAAC Reaction (Microwave Assisted)

Target: Rapid synthesis of triazole derivatives for SAR studies.

Reagents:

-

5-Ethynylbenzofuran (1.0 equiv)

-

Azide derivative (R-N₃) (1.1 equiv)

-

Sodium Ascorbate (10 mol%)

-

Solvent: t-BuOH/H₂O (1:1 v/v)

Step-by-Step Procedure:

-

Preparation: In a microwave-compatible vial, dissolve 5-Ethynylbenzofuran (0.5 mmol) and the azide partner (0.55 mmol) in 2 mL of t-BuOH.

-

Catalyst Activation: In a separate tube, prepare a solution of CuSO₄·5H₂O (6 mg) and Sodium Ascorbate (10 mg) in 2 mL of deionized water. The solution should turn bright yellow/orange (indicating Cu(I) generation).

-

Initiation: Add the aqueous catalyst solution to the organic vial. Seal immediately.

-

Reaction: Irradiate at 80°C for 10–20 minutes (or stir at RT for 4–12 hours).

-

Work-up: Dilute with EtOAc (15 mL), wash with NH₄Cl (sat. aq.) to remove copper traces. Dry over Na₂SO₄ and concentrate.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Expert Insight: If the benzofuran product traps copper (appearing green/blue), wash the organic layer with a 10% EDTA solution.

Application II: Sonogashira Cross-Coupling

For extending the carbon skeleton—critical in designing kinase inhibitors or fluorescent probes—the Sonogashira coupling is the gold standard. It couples the terminal alkyne of 5-Ethynylbenzofuran with aryl halides.

Mechanism

The reaction utilizes a Pd(0)/Cu(I) dual catalytic cycle. The benzofuran moiety acts as the nucleophile (via the copper acetylide).

Figure 2: Catalytic cycle for Sonogashira coupling of 5-Ethynylbenzofuran.

Protocol B: Sonogashira Coupling (Mild Conditions)

Target: Synthesis of 5-(arylethynyl)benzofuran derivatives.

Reagents:

-

5-Ethynylbenzofuran (1.2 equiv)

-

Aryl Iodide/Bromide (1.0 equiv)

-

Pd(PPh₃)₂Cl₂ (2–5 mol%)

-

CuI (1–2 mol%)

-

Base: Et₃N or Diisopropylamine (DIPA)

-

Solvent: DMF or THF (Degassed)

Step-by-Step Procedure:

-

Inert Environment: Flame-dry a Schlenk flask and purge with Argon.

-

Loading: Add Pd(PPh₃)₂Cl₂ (0.02 mmol), CuI (0.01 mmol), and the Aryl Halide (1.0 mmol).

-

Solvation: Add degassed DMF (5 mL) and Et₃N (3.0 mmol).

-

Addition: Add 5-Ethynylbenzofuran (1.2 mmol) dropwise via syringe.

-

Reaction: Stir at Room Temperature (for Aryl Iodides) or 60°C (for Aryl Bromides) for 4–12 hours. Monitor by TLC.[4]

-

Work-up: Filter through a Celite pad to remove Pd/Cu residues. Dilute filtrate with water and extract with Et₂O.

-

Validation: Verify product via ¹H NMR. The disappearance of the acetylenic proton (~3.0–3.5 ppm) confirms coupling.

Biological Context & Case Studies

Why 5-Ethynylbenzofuran?

-

Tubulin Inhibition: Benzofuran derivatives are potent inhibitors of tubulin polymerization. The 5-position is sterically tolerant, allowing for bulky extensions (via Sonogashira) that occupy the colchicine binding site [1].

-

Antimicrobial Probes: 5-Ethynylbenzofuran has been used to synthesize triazole-linked hybrids active against MRSA (Methicillin-resistant S. aureus). The triazole ring (formed via Protocol A) mimics the peptide bond, increasing protease resistance [2].

-

DNA Labeling: The ethynyl group is small enough to be incorporated into nucleosides without disrupting DNA polymerase activity, allowing for "click" labeling of DNA strands in cellular assays [3].

References

-

BenchChem. Application Notes and Protocols for 5-Ethynyl-3H-isobenzofuran-1-one in Medicinal Chemistry. (2025). Link

-

Kirsch, G., et al. Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9, 27510–27540 (2019).[5] Link

-

Sigma-Aldrich. Product Specification: 5-Ethynylbenzofuran (CAS 1158745-04-0).[1]Link

-

Rostovtsev, V. V., et al. A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angew.[6] Chem. Int. Ed., 41(14), 2596–2599 (2002). Link

-

Lumiprobe. Click Chemistry Labeling Protocols.Link

Sources

Application Note: Design and Synthesis of 5-Ethynylbenzofuran-Based Inhibitors

Abstract & Rationale

The 5-ethynylbenzofuran scaffold represents a high-value intermediate in modern drug discovery.[1][2] The benzofuran core is a "privileged structure" found in numerous bioactive natural products and clinically approved drugs (e.g., Amiodarone, Methoxsalen). The introduction of an ethynyl group at the C5 position serves a dual purpose:

-

Pharmacophoric Linker: It acts as a rigid, linear spacer (molecular wire) that extends the molecule into deep hydrophobic pockets of enzymes, particularly kinases (e.g., VEGFR, GSK-3

) and epigenetic modulators (LSD1). -

Bioorthogonal Handle: The terminal alkyne serves as a latent "warhead" or tag for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the rapid synthesis of triazole-linked inhibitor libraries or Activity-Based Protein Profiling (ABPP) probes.

This guide details the optimized protocol for synthesizing the 5-ethynylbenzofuran core from 5-bromobenzofuran and its subsequent conversion into a library of triazole-based inhibitors.

Chemical Design Strategy (SAR Logic)

The design logic follows a "Core-Linker-Periphery" model. The benzofuran acts as the hydrophobic anchor, while the ethynyl group provides the vector for extension.

Figure 1: SAR Design Logic for 5-Ethynylbenzofuran Inhibitors.

Synthesis Protocol: The Core Scaffold

Objective: Synthesis of 5-ethynylbenzofuran (3 ) from 5-bromobenzofuran (1 ).

Reaction Scheme

-

Coupling: 5-Bromobenzofuran + TMS-Acetylene

5-((Trimethylsilyl)ethynyl)benzofuran (2 ) -

Deprotection: (2 )

5-Ethynylbenzofuran (3 )

Materials & Reagents[2][3][4][5][6][7][8][9]

-

Starting Material: 5-Bromobenzofuran (CAS: 23145-07-5), >98% purity.

-

Reagents: Trimethylsilylacetylene (TMSA), Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh

) -

Solvents: Anhydrous THF, Methanol (MeOH).

Step-by-Step Methodology

Step 1: Sonogashira Coupling[2][3][4][5][6]

-

Setup: Flame-dry a 100 mL Schlenk flask and cool under argon.

-

Charging: Add 5-bromobenzofuran (1.0 g, 5.08 mmol), Pd(PPh

) -

Solvent: Add anhydrous THF (20 mL) and Et

N (5 mL). Degas the mixture by bubbling argon for 10 minutes. -

Initiation: Add TMS-acetylene (1.05 mL, 7.6 mmol, 1.5 eq) dropwise via syringe.

-